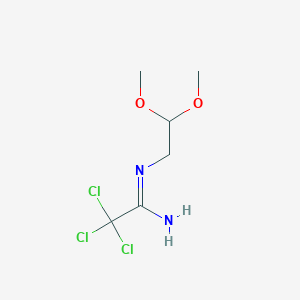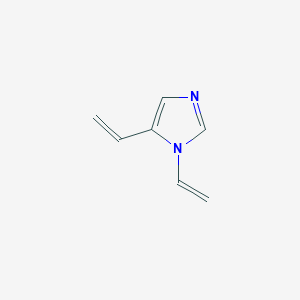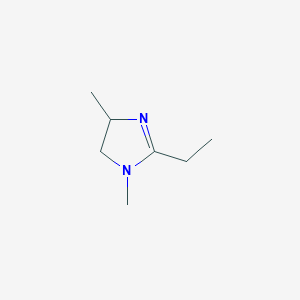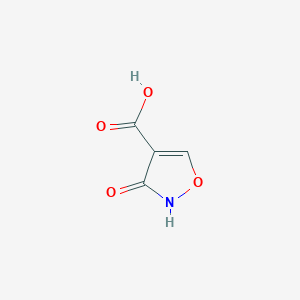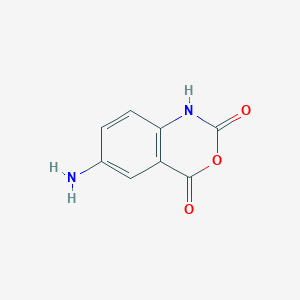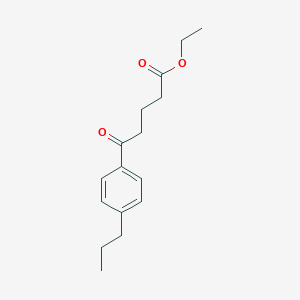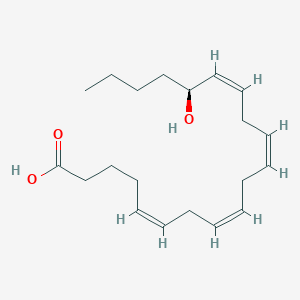![molecular formula C9H14O B061289 1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone CAS No. 173829-77-1](/img/structure/B61289.png)
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is a chiral molecule that has two enantiomers, (R)- and (S)-1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is not well understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that it can protect against neurodegeneration, reduce oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. These include:
1. Further studies on the mechanism of action of this compound to elucidate its potential therapeutic targets.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential applications of this compound in the development of novel materials with unique properties.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies for the treatment of various diseases.
5. Investigation of the potential synergistic effects of this compound with other drugs or natural compounds.
In conclusion, 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is a chiral cyclobutanone that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Métodos De Síntesis
The synthesis of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone involves the reaction of 2-methylcyclobutanone with ethyl vinyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a Lewis acid-catalyzed cycloaddition of the enol ether with the carbonyl group of the cyclobutanone, followed by elimination of the ethoxy group to give the desired product.
Aplicaciones Científicas De Investigación
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various natural products and biologically active compounds. In materials science, it has been studied for its potential applications in the development of novel materials with unique properties.
Propiedades
Número CAS |
173829-77-1 |
|---|---|
Nombre del producto |
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3/t8-,9+/m0/s1 |
Clave InChI |
NOIXTXNVVHQUTG-DTWKUNHWSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CC[C@@]1(C)C=C |
SMILES |
CC(=O)C1CCC1(C)C=C |
SMILES canónico |
CC(=O)C1CCC1(C)C=C |
Sinónimos |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)-, (1R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
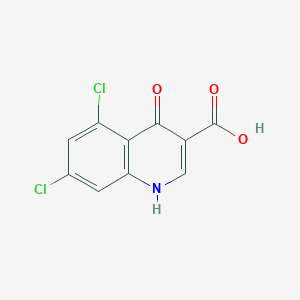

![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
